molecular formula C17H25FN2O4S B2670371 (1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol CAS No. 1448064-94-5

(1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol

Cat. No. B2670371
CAS RN: 1448064-94-5
M. Wt: 372.46
InChI Key: XAVICDLXAMMKBG-UHFFFAOYSA-N
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Description

The compound (1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol is a complex organic molecule that contains several functional groups, including a sulfonyl group, a methoxy group, and a fluorophenyl group . These groups are attached to a piperidine and a pyrrolidine ring, which are types of heterocyclic amines .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or forming a different part of the molecule. Unfortunately, without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine and pyrrolidine rings would provide a rigid, three-dimensional structure to the molecule, while the various functional groups would likely influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions, while the fluorophenyl group might be involved in electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a sulfonyl group could increase its polarity, potentially affecting its solubility in different solvents .

Scientific Research Applications

Proton Exchange Membranes

Research by Kim, Robertson, and Guiver (2008) focused on the synthesis of new sulfonated side-chain grafting units, including the use of sulfonated 4-fluorobenzophenone and compounds with methoxy groups, to create comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These materials exhibited high proton conductivity, indicating their potential as efficient proton exchange membranes for fuel cell applications (Kim, Robertson, & Guiver, 2008).

Crystal Structure Analysis

Girish et al. (2008) synthesized and characterized the structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol through X-ray crystallography. This research provides insights into the molecular geometry and potential interactions within similar compounds (Girish et al., 2008).

Heterocyclic Chemistry

A study by Back, Parvez, and Zhai (2003) explored stereospecific rearrangements in the synthesis of pyrrolidines from amino alcohols with vinyl sulfones, highlighting a methodological approach to creating substituted pyrrolidines, which are valuable in various chemical synthesis applications (Back, Parvez, & Zhai, 2003).

Future Directions

Given the complexity of this molecule and the presence of several functional groups known to be important in medicinal chemistry, it could be of interest for further study. Future research could focus on synthesizing this compound and studying its physical and chemical properties, as well as its potential biological activity .

properties

IUPAC Name

[1-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O4S/c1-24-16-5-4-13(18)11-17(16)25(22,23)19-9-6-14(7-10-19)20-8-2-3-15(20)12-21/h4-5,11,14-15,21H,2-3,6-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVICDLXAMMKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)N3CCCC3CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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